Tributyl(methoxymethyl)stannane
Description
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Properties
IUPAC Name |
tributyl(methoxymethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHDZXTWPSGQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454828 | |
| Record name | Stannane, tributyl(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27490-32-0 | |
| Record name | Stannane, tributyl(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, tributyl(methoxymethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Organostannanes in Synthetic Chemistry
Organotin compounds, also known as stannanes, are compounds that contain at least one tin-carbon bond. sigmaaldrich.com They are highly valued in organic synthesis for their role as synthons in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Since the pioneering work of John Stille in 1977, the use of organotin reagents has become a common and powerful method for forming new carbon-carbon bonds. This capability is essential for the synthesis of complex natural products and other small molecules with potential applications in drug discovery. sigmaaldrich.com The continued research in organotin chemistry highlights its broad range of applications in pharmaceuticals, agriculture, and polymerization. sigmaaldrich.com
A Glimpse into the History of α Alkoxyorganostannanes
The development of α-alkoxyorganostannanes has been a critical advancement in organic chemistry. These compounds serve as valuable "umpoled" synthons, meaning they can react as nucleophiles at a carbon atom that would typically have electrophilic character. A notable example is the work of W. Clark Still, who demonstrated the utility of Bu3SnCH2OCH(OEt)CH3 as a hydroxymethyl anion equivalent. orgsyn.org The preparation of this reagent involved the addition of tributylstannyllithium to paraformaldehyde, followed by protection of the resulting alcohol. orgsyn.org Transmetalation of this organostannane with butyllithium (B86547) generates an α-alkoxymethyllithium reagent that can then participate in reactions with various carbonyl compounds. orgsyn.org
The Role of Tributyl Methoxymethyl Stannane As a C1 Synthon
Direct Synthetic Routes to this compound
Direct synthetic strategies to this compound primarily revolve around the functionalization of a (tributylstannyl)methanol intermediate. This approach offers a straightforward pathway to the target compound.
Formation via (Tributylstannyl)methanol Intermediates
A key method for synthesizing this compound involves the initial preparation of (tributylstannyl)methanol. This intermediate is typically formed through the reaction of tributyltin hydride with paraformaldehyde. Another common approach is the addition of tributylstannyllithium to paraformaldehyde. orgsyn.org The resulting (tributylstannyl)methanol is a colorless oil that serves as the immediate precursor for the final product. orgsyn.org This intermediate can then be protected to yield this compound.
The spectral properties of (tributylstannyl)methanol are well-characterized:
IR (film) cm⁻¹: 3320, 2970, 2940, 2880, 2860, 1465, 1440, 1380, 1360, 1345, 1295, 1255, 1185, 1155, 1075, 1045, 1025, 985, 875 orgsyn.org
¹H NMR (300 MHz, CDCl₃) δ: 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 13 H), 4.02 (d, J = 5.4 Hz, 2 H) orgsyn.org
Acid-Catalyzed Acetal Exchange Reactions
To avoid the use of the highly toxic chloromethyl methyl ether, an acid-catalyzed acetal exchange reaction is a preferred method for the methoxymethylation of (tributylstannyl)methanol. orgsyn.org This procedure involves reacting (tributylstannyl)methanol with dimethoxymethane in the presence of an acid catalyst. orgsyn.org One effective protocol utilizes boron trifluoride etherate (BF₃·OEt₂) and molecular sieves to promote the exchange, leading to a high yield of the desired product. orgsyn.org An alternative, though less effective in terms of yield, uses phosphorus pentoxide. orgsyn.org
Indirect Synthetic Approaches to α-Oxygenated Organostannanes
Indirect methods provide access to a broader range of α-oxygenated organostannanes, including those with chiral centers, by employing transmetalation reactions and specialized starting materials.
Generation through Tin-Lithium Exchange
Tin-lithium exchange is a reliable and widely used method for generating a variety of organolithium reagents from organostannanes. arkat-usa.org This transmetalation reaction involves reacting an organostannane with an organolithium reagent, typically n-butyllithium (n-BuLi), to form a new organolithium species and a tetraalkylstannane. arkat-usa.org The equilibrium of this reaction favors the formation of the more stable organolithium compound. arkat-usa.org
Specifically, tributyl[(methoxymethoxy)methyl]stannane (B30004) undergoes tin-lithium exchange with one equivalent of butyllithium (B86547) to furnish an α-alkoxymethyllithium reagent. orgsyn.org This lithium reagent can then react with various electrophiles, such as carbonyl compounds, in good yield. orgsyn.org This approach is valuable for creating acyl anion equivalents. arkat-usa.org The kinetics of tin-lithium exchange can be influenced by factors such as the structure and conformation of the organostannane precursor. nih.gov
Synthesis of Chiral α-Alkoxyallylic Stannanes
The synthesis of nonracemic α-alkoxyallylic stannanes opens pathways to enantiomerically enriched compounds. researchgate.net A common strategy involves the reduction of acyl stannanes using chiral reducing agents like BINAL-H, followed by etherification of the resulting hydroxy stannane (B1208499). researchgate.net
For instance, (S,E)-1-(methoxymethyl)-1-tributylstannyl-2-butene can be prepared from crotonaldehyde (B89634). The process begins with the addition of tributyltin hydride to crotonaldehyde after treatment with lithium diisopropylamide (LDA) to form a hydroxy stannane. orgsyn.org This intermediate is then etherified using chloromethyl methyl ether and diisopropylethylamine. orgsyn.org
Similarly, chiral α,δ-dioxygenated allylic stannanes can be synthesized. nih.gov The addition of tributylstannyllithium (Bu₃SnLi) to γ-OTBS crotonaldehyde, followed by etherification of the adduct with MOM-Cl (chloromethyl methyl ether), yields the desired δ-oxygenated allylic stannane. nih.govfigshare.com These chiral stannanes can then undergo transmetalation with reagents like indium(III) chloride (InCl₃) and participate in additions to aldehydes, often with high diastereoselectivity. nih.govfigshare.com
Improved Protocols for Functionalized Allyltributylstannanes
The synthesis of functionalized allyltributylstannanes, which are precursors to complex organic molecules, has been a significant area of research. Traditional methods have been refined to improve yields, selectivity, and operational simplicity. These improved protocols often leverage milder reaction conditions or novel catalytic systems.
One area of improvement involves the use of Lewis acids to mediate the synthesis and subsequent reactions of allylstannanes. nih.govwikipedia.org Lewis acids can activate substrates, allowing for reactions to proceed under milder conditions than previously possible. For instance, the Lewis acid-mediated reaction of allyltributylstannane (B1265786) compounds with β-hydroxy-α-diazo carbonyls yields β-allyl-α-diazo carbonyl products efficiently. nih.gov This method is notable for retaining the diazo functional group, thereby providing a pathway to more complex molecular scaffolds. nih.gov
Another significant advancement is the development of solvent-free reaction conditions, often accelerated by microwave irradiation. jocpr.com The reaction of aldehydes with allyltributylstannane to form homoallylic alcohols can be conducted without any solvent or catalyst by heating with microwaves. jocpr.com This approach is environmentally benign, simplifies the work-up process, and is compatible with various sensitive functional groups, offering a distinct advantage over many traditional Lewis acid-catalyzed reactions that require strictly anhydrous conditions and expensive or moisture-sensitive catalysts. jocpr.com
Furthermore, protocols for creating chiral and highly functionalized allyltributylstannanes have been meticulously developed. A well-documented procedure involves the reaction of tributyltin hydride with an appropriate aldehyde, such as crotonaldehyde, followed by chiral modification and protection. For example, the synthesis of chiral α-siloxy allylic stannanes can be achieved, which then participate in highly selective Lewis acid-promoted additions to aldehydes.
The table below summarizes key research findings on improved protocols.
Interactive Data Table: Improved Protocols for Functionalized Allyltributylstannanes| Protocol Improvement | Reagents/Conditions | Product Type | Key Findings & Advantages |
|---|---|---|---|
| Lewis Acid Mediation | Allyltributylstannane, β-hydroxy-α-diazo carbonyls, Lewis Acid | β-allyl-α-diazo carbonyls | Good yields, retention of the diazo functional group for further transformations. nih.gov |
| Solvent-Free Synthesis | Aldehyde, Allyltributylstannane, Microwave irradiation (120°C) | Homoallylic alcohols | Environmentally friendly, no catalyst or solvent required, simple work-up, excellent yields. jocpr.com |
| Palladium Catalysis | Organic halides, Allyltributylstannane, Tetrakis(triphenylphosphine)palladium(0) | Allylated organic compounds | Efficient coupling of allyl groups to various organic halides. researchgate.net |
| Radical-Mediated | Organic halides, Allyltributylstannane, AIBN | Allylated organic compounds | Provides an alternative pathway for allylation, particularly for specific substrates. researchgate.net |
Comparison of Synthetic Pathways in Terms of Efficiency and Selectivity
The choice of a synthetic pathway for allyltributylstannanes is often a trade-off between efficiency (yield), selectivity, cost, and the desired level of functionalization. The primary methods for synthesizing the parent allyltributylstannane involve the reaction of an allyl organometallic reagent with a tributyltin halide or the reaction of tributylstannyl anion with an allyl halide.
The most common and highly efficient method for producing unsubstituted allyltributylstannane is the reaction of allylmagnesium bromide (a Grignard reagent) with tributyltin chloride. This pathway is straightforward and provides the product in excellent yields, often exceeding 90%. orgsyn.org
In terms of selectivity, the multi-step pathways offer significant advantages. By using chiral auxiliaries or resolving racemic mixtures at an intermediate stage, it is possible to produce enantiomerically enriched functionalized allyltributylstannanes. These chiral reagents are invaluable for asymmetric synthesis, allowing for the construction of specific stereoisomers in subsequent reactions. The reaction of aldehydes with these chiral allylstannanes, often promoted by a Lewis acid, can proceed with a high degree of diastereoselectivity. orgsyn.org
The table below provides a comparison of the primary synthetic pathways.
Interactive Data Table: Comparison of Synthetic Pathways| Synthetic Pathway | Starting Materials | Typical Yield | Selectivity | Scope & Limitations |
|---|---|---|---|---|
| Grignard Reaction | Allylmagnesium bromide, Tributyltin chloride | >90% orgsyn.org | Not applicable for the parent compound. | Highly efficient for parent allyltributylstannane; limited for direct synthesis of functionalized analogues. |
| Tributylstannyl Lithium/Hydride | Tributylstannyllithium or Tributyltin Hydride, Functionalized Aldehydes/Halides | 40-70% (overall) | High diastereoselectivity possible with chiral substrates/reagents. | Versatile for a wide range of functionalized allylstannanes, including chiral variants. Requires multiple steps. |
| Palladium-Catalyzed Coupling | Allyl acetate, HSnBu3, Pd catalyst | Moderate to Good | Can offer good regioselectivity. | Useful for specific transformations but may require expensive catalysts. sigmaaldrich.com |
Pathways of Hydroxymethyl Anion Equivalent Generation
Tributyl(methoxymethoxy)methyl]stannane serves as a prominent hydroxymethyl anion equivalent. orgsyn.org The primary pathway for generating this reactive species involves a tin-lithium exchange reaction. enamine.net
Transmetalation with Alkyllithium Reagents:
The most common method for generating the hydroxymethyl anion equivalent from this compound is through transmetalation with an alkyllithium reagent, typically n-butyllithium (n-BuLi). enamine.net In this process, the more electropositive lithium atom replaces the tin atom, forming a new organolithium species and a tetraalkyltin byproduct. arkat-usa.org This equilibrium-driven reaction favors the formation of the more stable organolithium compound. arkat-usa.org
The reaction can be represented as follows:
Bu₃SnCH₂OCH₃ + n-BuLi → Bu₄Sn + LiCH₂OCH₃
The resulting α-lithio-methoxymethane (LiCH₂OCH₃) is the active hydroxymethyl anion equivalent. This species is a potent nucleophile that readily reacts with various electrophiles, most notably carbonyl compounds such as aldehydes and ketones, to form the corresponding methoxymethyl-protected alcohols. enamine.net
Key Features of Hydroxymethyl Anion Generation:
| Method | Reagent | Product | Key Feature |
| Tin-Lithium Exchange | n-Butyllithium | α-Lithio-methoxymethane | Efficient generation of the nucleophilic species. enamine.net |
This method provides a reliable and efficient means to introduce a hydroxymethyl group into organic molecules. The methoxymethyl (MOM) protecting group can be subsequently removed under mild acidic conditions to reveal the desired hydroxyl functionality. orgsyn.org
Radical Reaction Mechanisms Initiated by Tributylstannyl Radicals
Tributyltin hydride (Bu₃SnH) is a well-known reagent for generating tributylstannyl radicals (Bu₃Sn•), which can initiate a variety of radical reactions. organic-chemistry.org The relatively weak tin-hydrogen bond (74 kcal/mol) facilitates homolytic cleavage upon initiation by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. organic-chemistry.orgyoutube.com
Initiation and Propagation Steps:
The initiation step involves the formation of the tributylstannyl radical:
Bu₃SnH + Initiator → Bu₃Sn•
This radical can then participate in chain propagation steps. For instance, in the reduction of an alkyl halide (R-X), the tributylstannyl radical abstracts the halogen atom to form a new carbon-centered radical (R•) and tributyltin halide (Bu₃SnX). youtube.com
Bu₃Sn• + R-X → Bu₃SnX + R•
The resulting alkyl radical can then abstract a hydrogen atom from another molecule of tributyltin hydride, propagating the chain and forming the reduced product (R-H) and another tributylstannyl radical. youtube.com
R• + Bu₃SnH → R-H + Bu₃Sn•
Radical Cyclization Reactions:
A significant application of tributylstannyl radical-initiated reactions is in intramolecular cyclizations. youtube.com An alkyl radical generated within a molecule containing an unsaturated bond (e.g., an alkene or alkyne) can add to the multiple bond, forming a cyclic radical. This new radical then abstracts a hydrogen atom from tributyltin hydride to yield the cyclized product. The regioselectivity of these cyclizations often favors the formation of five-membered rings over six-membered rings. youtube.comyoutube.com
Transmetalation Processes in Organostannane Reactivity
Transmetalation is a fundamental process in organometallic chemistry involving the transfer of an organic group from one metal to another. wikipedia.org In the context of this compound, the most significant transmetalation is the tin-lithium exchange.
Tin-Lithium Exchange:
As detailed in section 3.1, the reaction of this compound with an alkyllithium reagent like n-butyllithium results in a tin-lithium exchange, generating a new organolithium reagent and a tetraalkyltin compound. arkat-usa.org This process is driven by the greater stability of the resulting organolithium species. arkat-usa.org The rate and efficiency of this exchange can be influenced by factors such as the solvent, temperature, and the structure of the organostannane and the alkyllithium reagent. nih.gov
The general form of this transmetalation is:
M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org
In the case of this compound and n-butyllithium:
Sn–CH₂OCH₃ + Li–Bu → Sn–Bu + Li–CH₂OCH₃
Mechanism of Tin-Lithium Exchange:
The precise mechanism of tin-lithium exchange has been a subject of study. Evidence suggests the involvement of an "ate-complex" intermediate. harvard.edu In this proposed mechanism, the nucleophilic alkyllithium attacks the tin atom, forming a transient, hypervalent tin species (the ate-complex). This complex then breaks down to form the products. The formation of such an intermediate has been supported by spectroscopic studies and the observation that the rate of exchange can be influenced by the presence of coordinating solvents. harvard.edu
Electrophilic Activation and Lewis Acid Catalysis in Transformations
Lewis acids can play a crucial role in activating this compound and other organostannanes towards electrophilic attack. youtube.com This activation enhances the reactivity of the organostannane, allowing for transformations that may not proceed under neutral conditions.
Activation of the C-Sn Bond:
A Lewis acid can coordinate to the oxygen atom of the methoxymethyl group in this compound. This coordination increases the electrophilicity of the molecule and weakens the C-Sn bond, making it more susceptible to cleavage.
Lewis Acid-Promoted Reactions with Electrophiles:
In the presence of a Lewis acid, this compound can react with various electrophiles. For example, the reaction with aldehydes can be promoted by Lewis acids to form homoallylic alcohols. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the organostannane.
Chelation Control:
In some reactions, Lewis acids can act as a chelating agent, influencing the stereochemical outcome. By coordinating to both the organostannane and the electrophile, the Lewis acid can create a more rigid, organized transition state, leading to higher levels of stereoselectivity. This is particularly relevant in reactions involving chiral substrates or catalysts.
Proposed Stereochemical Models for Reaction Selectivity
The stereochemical outcome of reactions involving this compound, particularly its additions to chiral aldehydes, can often be rationalized using established stereochemical models.
Felkin-Anh and Cornforth Models:
For the addition of the hydroxymethyl anion equivalent (generated from this compound) to α-chiral aldehydes, the Felkin-Anh model is often used to predict the major diastereomer. This model considers the steric interactions in the transition state, with the largest substituent on the α-carbon of the aldehyde orienting itself anti-periplanar to the incoming nucleophile.
In cases where a chelating group is present on the α-carbon, the Cram-chelate model (or Cornforth model for α-halo aldehydes) may be more appropriate. A Lewis acid can coordinate to both the carbonyl oxygen and the chelating group, forming a rigid cyclic transition state that dictates the facial selectivity of the nucleophilic attack.
Stereoselectivity in Allylic Stannane Additions:
For reactions involving allylic derivatives of this compound, the stereochemistry of the newly formed double bond and the adjacent stereocenter is of interest. For example, the thermal reaction of (E)-1-methoxymethoxybut-2-enyl(tributyl)stannane with aldehydes has been shown to produce anti-4-hydroxy-3-methyl-cis-1,2-enol ethers stereoselectively. rsc.org This outcome can be explained by a cyclic transition state model where the tin atom coordinates to the aldehyde oxygen, and the substituents on the stannane and aldehyde adopt positions that minimize steric strain.
Strategic Applications of Tributyl Methoxymethyl Stannane in Complex Molecule Synthesis
Carbon-Carbon Bond Forming Reactions
The capacity of tributyl(methoxymethyl)stannane to facilitate the creation of new carbon-carbon bonds is a cornerstone of its synthetic utility. Through transmetalation with a strong base, typically an organolithium reagent like n-butyllithium, it generates a highly reactive α-alkoxymethyllithium species. This nucleophile readily participates in a range of addition reactions, providing a straightforward pathway to more complex molecular frameworks.
Nucleophilic Addition to Carbonyl Compounds
A primary application of this compound is its use as a hydroxymethyl anion equivalent in nucleophilic additions to carbonyl compounds. orgsyn.orgenamine.net The process begins with the tin-lithium exchange of this compound with n-butyllithium at low temperatures, which generates the corresponding (methoxymethyl)lithium reagent in situ. This potent nucleophile then readily attacks the electrophilic carbon of aldehydes and ketones. masterorganicchemistry.com The initial adduct, upon aqueous workup, yields a β-hydroxy methoxymethyl ether, which is a protected 1,2-diol. enamine.net A significant advantage of using the methoxymethyl (MOM) ether is that it is achiral, which avoids the complication of creating new diastereomeric mixtures when reacting with chiral substrates. orgsyn.org The MOM protecting group can be conveniently removed under mild acidic conditions to reveal the 1,2-diol. orgsyn.org This two-step sequence—addition followed by deprotection—provides a reliable method for the hydroxymethylation of carbonyl compounds.
Table 1: Examples of Nucleophilic Addition to Carbonyl Compounds
| Carbonyl Substrate | Product (Protected 1,2-diol) |
| Aldehyde | β-Hydroxy methoxymethyl ether |
| Ketone | β-Hydroxy methoxymethyl ether |
| Lactone | Mono-protected diol |
This table illustrates the general outcome of the reaction between the (methoxymethyl)lithium reagent derived from this compound and various carbonyl compounds.
Conjugate Addition to α,β-Unsaturated Systems
The reactivity of the organolithium reagent derived from this compound extends to α,β-unsaturated carbonyl compounds. While direct 1,4-conjugate addition is one possible pathway, the predominant reaction is typically 1,2-addition to the carbonyl carbon. enamine.net For instance, in reactions with α,β-unsaturated aldehydes like crotonaldehyde (B89634), the nucleophilic attack occurs at the carbonyl carbon, leading to the formation of an allylic alcohol derivative. orgsyn.org This selectivity provides a means to synthesize monoprotected 1,2-diols where one of the hydroxyl groups is part of an allylic system.
Reaction with Weinreb Amides for Protected Hydroxyketone Synthesis
A particularly valuable application of this compound is its reaction with N-methoxy-N-methylamides, commonly known as Weinreb amides. enamine.netrsc.org The organolithium reagent generated from the stannane (B1208499) adds to the Weinreb amide, forming a stable tetrahedral intermediate. This intermediate does not collapse until acidic workup, at which point it yields a protected α-hydroxyketone. enamine.net This method is highly effective for synthesizing these important building blocks while preserving the stereochemistry of the starting material. enamine.net The resulting protected hydroxyketones are versatile intermediates, for instance, in the synthesis of chiral hexynones which are precursors to photosynthetic hydroporphyrins. rsc.org
Table 2: Synthesis of Protected Hydroxyketones
| Reactant 1 | Reactant 2 | Product |
| (Methoxymethyl)lithium (from this compound) | Weinreb Amide | Protected α-Hydroxyketone |
This table summarizes the reaction for the synthesis of protected hydroxyketones using this compound.
Homologation Strategies in Organic Synthesis
Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is a fundamental operation in organic synthesis. This compound and its derivatives are instrumental in chain homologation strategies, enabling the stepwise construction of complex carbon skeletons. orgsyn.org
Synthesis of 1,2-Diols and Their Derivatives
The synthesis of 1,2-diols is a direct and powerful application of this compound in homologation. enamine.net As previously discussed, the addition of its corresponding organolithium reagent to aldehydes or ketones, followed by deprotection, affords the 1,2-diol. orgsyn.orgenamine.net Furthermore, related chiral α-alkoxyallylic stannanes can be used to synthesize monoprotected 1,2-diols with high diastereoselectivity. orgsyn.org These chiral reagents undergo highly selective Lewis-acid promoted additions to aldehydes. orgsyn.org This methodology provides a reliable route to these important structural motifs found in numerous natural products.
Applications in Natural Product Precursor Elaboration
The utility of this compound and its analogs is prominently showcased in the synthesis of precursors for a variety of complex natural products. The ability to introduce a protected hydroxymethyl group is a key step in building up the intricate architectures of these molecules.
Carbohydrate Analogues, Cembranes, and Macrolide Precursors: Chiral α-alkoxyallylic stannanes, which can be synthesized in a manner related to this compound, are valuable reagents for chain homologation in the synthesis of carbohydrate homologues, cembranes, and macrolide precursors. orgsyn.org
Hexynones: The reaction of the lithiated this compound with chiral Weinreb pentynamides has been successfully employed to produce protected hexynones. rsc.org These chiral hexynones serve as crucial precursors for the synthesis of native photosynthetic hydroporphyrins. rsc.org
(+)-Neopeltolide Building Blocks: The principles of using stannane-based reagents for the construction of complex fragments are central to the synthesis of molecules like (+)-Neopeltolide. While a direct use of the parent this compound might not be specified in every synthetic route, the underlying strategy of using such organostannanes as key building blocks is a common theme in the assembly of such complex macrolides. The ability to form carbon-carbon bonds with control over stereochemistry is essential in constructing the specific fragments required for the total synthesis of these natural products.
Cross-Coupling Methodologies
This compound is a versatile organotin reagent employed in various palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. Its utility stems from its ability to act as a nucleophilic source of a methoxymethyl group, enabling the formation of key structural motifs in organic synthesis. The following sections detail its strategic applications in Stille coupling, the functionalization of aromatic rings, and the synthesis of imides.
Stille Coupling Applications and Challenges
The Stille reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org In this context, this compound serves as the organostannane partner, transferring its methoxymethyl group to an organic electrophile. The reaction is valued for its tolerance of a wide array of functional groups and the relative stability of the organostannane reagent to air and moisture. wikipedia.orgsigmaaldrich.com
Despite its utility, the application of this compound in Stille couplings is accompanied by several challenges. A primary concern is the toxicity associated with all organotin compounds, which necessitates careful handling and purification procedures to remove tin-containing byproducts. organic-chemistry.orgwikipedia.org From a reactivity standpoint, the Stille coupling generally proceeds most efficiently with the transfer of sp²-hybridized groups (e.g., vinyl or aryl). wikipedia.org The methoxymethyl group, being sp³-hybridized, can exhibit slower rates of transmetalation, the key step where the organic group is transferred from tin to the palladium catalyst. This can lead to lower yields or require more forcing reaction conditions compared to sp²-coupled partners.
Furthermore, a common side reaction in Stille couplings is the homocoupling of the organostannane reagent, which produces a dimer of the transferred group. wikipedia.org To mitigate these challenges and improve reaction efficiency, various additives are often employed. Copper(I) salts, for instance, have been shown to accelerate Stille couplings, and the addition of fluoride (B91410) ions can form hypervalent tin species that are believed to undergo transmetalation more rapidly. organic-chemistry.orgenamine.net
Table 1: Challenges and Mitigation Strategies for Stille Coupling with this compound
| Challenge | Description | Potential Mitigation Strategy | Citation |
| Toxicity | Organotin compounds and byproducts are toxic. | Careful handling, use of stoichiometric reagents, and rigorous purification of the product. | organic-chemistry.orgwikipedia.org |
| Slow Transfer of sp³ Group | The methoxymethyl group may transfer slowly compared to aryl or vinyl groups. | Optimization of catalyst, ligands, and reaction conditions (temperature, solvent). | wikipedia.org |
| Homocoupling | Unwanted dimerization of the stannane reagent can occur. | Use of specific palladium catalysts and additives; control of reaction stoichiometry. | wikipedia.org |
| Reaction Conditions | May require elevated temperatures for efficient coupling. | Use of highly active palladium catalysts, specialized ligands, or additives like Cu(I) salts to enable milder conditions. | organic-chemistry.orgenamine.net |
Palladium-Catalyzed Oxymethylation and Hydroxymethylation of Aromatic Rings
The introduction of a hydroxymethyl (-CH₂OH) or methoxymethyl (-CH₂OCH₃) group onto an aromatic ring is a valuable transformation in organic synthesis. While this compound is a precursor for these functional groups, its primary documented role as a hydroxymethyl anion equivalent does not typically involve a direct palladium-catalyzed Stille coupling with an aromatic ring. orgsyn.org
Instead, the established method for utilizing this class of reagents, such as the related tributyl[(methoxymethoxy)methyl]stannane (B30004), involves a transmetalation reaction with an organolithium reagent like n-butyllithium (n-BuLi). orgsyn.org This tin-lithium exchange generates a highly nucleophilic α-alkoxymethyllithium intermediate. This intermediate readily reacts with various electrophiles, including aldehydes and ketones, to form protected diols. Subsequent deprotection under mild acidic conditions unmasks the hydroxyl group.
This two-step sequence effectively delivers a hydroxymethyl unit, but it operates through an organolithium intermediate rather than a direct palladium-catalyzed cross-coupling with an aryl halide or triflate. The direct palladium-catalyzed methoxymethylation of aromatic rings using this compound via a Stille-type mechanism is not a widely reported transformation in the surveyed literature.
Table 2: Use of Tributyl[(methoxymethoxy)methyl]stannane as a Hydroxymethyl Anion Equivalent
| Step | Reagent(s) | Intermediate/Product | Purpose | Citation |
| 1. Transmetalation | n-Butyllithium (n-BuLi) | α-alkoxymethyllithium | Generation of the nucleophilic hydroxymethyl anion equivalent. | orgsyn.org |
| 2. Alkylation | Aldehyde or Ketone (R₂C=O) | Mono-protected diol | Carbon-carbon bond formation with an electrophile. | |
| 3. Deprotection | Mild Acid | Diol | Removal of the methoxymethyl (MOM) protecting group to reveal the primary alcohol. |
Preparation of Imides via Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a sophisticated route for the synthesis of imides. A notable methodology involves the reaction of organostannanes with methyl N-[methoxy(methylthio)methylene]carbamate. orgsyn.org This process is not a direct coupling to form the imide but proceeds through a clever two-step sequence.
First, a palladium catalyst, in the presence of a copper(I) salt such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), facilitates the coupling of an organo(tributyl)stannane with the carbamate (B1207046) substrate. orgsyn.org This reaction does not proceed in the absence of the copper(I) salt. The coupling affords an imino ether intermediate. In the second step, this intermediate is subjected to acid hydrolysis, which converts it into the corresponding imide in high yield. orgsyn.org
This methodology has been successfully applied to a range of aryl-, heteroaryl-, and alkenyl(tributyl)stannanes. orgsyn.org While this demonstrates a powerful and general strategy for preparing imides from organotin precursors, the specific use of this compound as the organostannane partner in these published reports is not described. Hypothetically, its use would lead to the formation of an N-acyl methoxymethyl derivative, though this specific application requires further investigation.
Table 3: Palladium-Catalyzed Synthesis of Imino Ethers from Alkenyl(tributyl)stannanes
| Entry (Alkenylstannane) | Product (Imino Ether) | Yield (%) |
| 5a | 6a | 87 |
| 5b | 6b | 69 |
| 5c | 6c | 66 |
| 5f | 6f | 86 |
| 5g | 6g | 66 |
| 5h | 6h | 69 |
Data adapted from a study on the palladium-catalyzed coupling reactions of alkenyl(tributyl)stannanes with methyl N-[methoxy(methylthio)methylene]carbamate. The yields correspond to the isolated imino ether product before hydrolysis to the final imide. orgsyn.org
Advanced Reaction Development and Catalysis Utilizing Tributyl Methoxymethyl Stannane
Catalytic Systems for Organostannane Transformations
The transformation of organostannanes like Tributyl(methoxymethyl)stannane is predominantly achieved through transition-metal catalysis. Palladium has historically been the metal of choice, but other metals and catalytic additives are increasingly being explored to modulate reactivity and unlock new synthetic pathways.
Palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.netorganic-chemistry.org These reactions are valued for their tolerance of a wide array of functional groups, a feature that makes protecting groups largely unnecessary. researchgate.net The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net
Oxidative Addition: A low-valent Palladium(0) complex reacts with an organic electrophile (e.g., an aryl or vinyl halide/triflate) to form a Pd(II) intermediate.
Transmetalation: The organostannane (R-SnBu₃) transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) species. This step is often rate-limiting.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. researchgate.net
A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂, often in combination with phosphine (B1218219) or arsine ligands. researchgate.netnih.gov The choice of electrophile is broad, with vinyl and aryl iodides or bromides being common substrates. researchgate.net
Table 1: Common Palladium Catalysts and Electrophiles in Stille Coupling
| Catalyst/Precatalyst | Common Ligands | Electrophile Class | Reactivity Order |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (Triphenylphosphine) | Vinyl Halides | I > Br >> Cl |
| Pd₂(dba)₃ | P(t-Bu)₃, AsPh₃ | Aryl Halides | I > Br >> Cl |
While highly effective, some palladium-catalyzed Stille couplings can be sluggish. To enhance reaction rates and yields, copper(I) salts, particularly copper(I) iodide (CuI), are frequently employed as co-catalysts. researchgate.netnih.gov The "copper effect" is believed to accelerate the rate-determining transmetalation step. One hypothesis suggests that CuI acts as a scavenger for free ligands in the solution, such as phosphines, which can inhibit the transmetalation by coordinating to the palladium center. nih.gov
In some cases, the synergistic effect of copper salts and fluoride (B91410) ions has been shown to make Stille couplings easier. nih.gov Furthermore, research has demonstrated the potential for palladium-free Stille cross-coupling reactions using catalytic amounts of copper halides. enamine.netnih.gov For instance, an efficient coupling of a functionalized furanyl stannane (B1208499) with an allylic bromide was achieved using as little as 5 mol% CuI at room temperature, highlighting a more cost-effective and sustainable alternative to palladium-centric systems. enamine.netnih.gov
Beyond traditional cross-coupling, organostannanes are valuable reagents in other C-C bond-forming reactions. Lewis acid catalysis offers a distinct approach to activating substrates. Scandium triflate (Sc(OTf)₃) has emerged as a potent and water-tolerant Lewis acid catalyst for various transformations, including the diastereoselective allylation of aldehydes. mdpi.comoakwoodchemical.comresearchgate.net
In a notable study, Sc(OTf)₃ was used to mediate the 1,3-anti-allylation of (S)-3-(methoxymethyl)hexanal, an aldehyde containing a methoxymethyl (MOM) ether, with an allyltributylstannane (B1265786) derivative. researchgate.netmdpi.comresearchgate.net This reaction demonstrates chelation control, where the scandium ion is thought to coordinate to both the aldehyde's carbonyl oxygen and the ether oxygen of the MOM group. This coordination locks the substrate into a specific conformation, directing the nucleophilic attack of the allylstannane to one face of the aldehyde, thereby controlling the stereochemical outcome. mdpi.com
A critical finding was that the hydrated form of scandium triflate provided significantly higher diastereoselectivity (d.r. 94:6) compared to its anhydrous form (d.r. 76:24). researchgate.netmdpi.com This suggests that coordinated water molecules can attenuate the Lewis acidity of the scandium center, fine-tuning its reactivity and enhancing selectivity. mdpi.com
Table 2: Effect of Scandium Triflate Hydration on Diastereoselectivity
| Catalyst | Solvent | Diastereomeric Ratio (anti:syn) | Yield |
|---|---|---|---|
| Sc(OTf)₃ (anhydrous) | Toluene | 76:24 | 75% |
| Sc(OTf)₃ (hydrated) | Toluene | 94:6 | 82% |
Data derived from a study on the allylation of (S)-3-(methoxymethyl)hexanal with an allyltributylstannane derivative. researchgate.netmdpi.com
Influence of Ligands on Reactivity and Selectivity in Catalytic Cycles
Ligands play a pivotal role in palladium-catalyzed cross-coupling reactions, directly influencing the catalyst's stability, reactivity, and selectivity. The electronic and steric properties of the ligand, which is bound to the palladium center, can dramatically alter the course of the catalytic cycle. researchgate.netchemrxiv.org
Electron-rich and sterically hindered trialkylphosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have been shown to be exceptionally effective. These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to highly active catalysts that can engage challenging substrates like aryl chlorides under mild conditions. chemrxiv.org For instance, the Pd/P(t-Bu)₃ system enables the room-temperature Suzuki and Stille couplings of deactivated and sterically hindered aryl chlorides and bromides. chemrxiv.org
The choice of ligand can also be crucial for controlling stereochemistry. While Stille couplings of vinyl halides are generally assumed to proceed with retention of the double bond geometry, unexpected losses in stereochemistry have been observed with Z-alkenyl halides. nih.govmsu.edu This erosion of stereointegrity has been shown to be ligand-dependent, indicating that the ligand is intimately involved in the steps that determine the final product's geometry. nih.gov By selecting the appropriate ligand, high stereoselectivity can be maintained. In some reactions, ligands like triphenylarsine (B46628) (AsPh₃) are essential for achieving any coupled product at all. nih.gov
Exploration of Alternative Transmetalation Partners in Coupling Reactions
While palladium is the dominant metal for catalyzing Stille reactions, the exploration of other metals as transmetalation partners is an active area of research aimed at discovering new reactivity and potentially more sustainable catalytic systems.
Nickel: Nickel catalysts are known to facilitate a variety of cross-coupling reactions. There are examples where nickel complexes, such as NiCl₂(PCy₃)₂, are utilized as precatalysts for Stille-type couplings with organostannanes. researchgate.net Nickel-catalyzed processes can offer different selectivity and reactivity profiles compared to palladium and are often more cost-effective. The catalytic cycle is generally believed to proceed through a similar Ni(0)/Ni(II) pathway involving oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgnih.gov
Gold: Gold catalysis has emerged as a powerful tool in organic synthesis, though its application in cross-coupling reactions is more complex and mechanistically distinct from palladium and nickel. nih.govnih.gov Direct transmetalation from tin to gold in a Stille-like fashion is not a standard, well-established method. A major challenge is the propensity for gold catalysts to be deactivated by soft nucleophiles, such as the sulfur in thiols, by forming very strong gold-sulfur bonds. nih.gov This suggests that transmetalation from a similarly soft atom like tin could also be challenging. However, gold-catalyzed oxidative coupling reactions using organosilanes as coupling partners have been reported, indicating that transmetalation or related C-C bond-forming pathways are feasible under the right conditions. nih.gov These reactions often proceed through Au(I)/Au(III) redox cycles, which could, in principle, be adapted for organostannane partners, representing a frontier in catalytic coupling methodology. nih.gov
Stereochemical Control and Diastereoselectivity in Tributyl Methoxymethyl Stannane Mediated Reactions
Asymmetric Induction in Carbonyl Additions
The addition of the methoxymethyl group, facilitated by the lithiated derivative of Tributyl(methoxymethyl)stannane, to chiral carbonyl compounds, particularly aldehydes, serves as a critical method for the formation of new stereocenters. The inherent chirality of the substrate can significantly influence the facial selectivity of the nucleophilic attack, a phenomenon known as substrate-controlled asymmetric induction. The diastereoselectivity of these additions is often dictated by the steric and electronic environment surrounding the carbonyl group.
In reactions with α-chiral aldehydes, the stereochemical outcome is rationalized by established models such as the Felkin-Ahn and Cram models. The relative sizes of the substituents on the α-carbon direct the incoming nucleophile to the less hindered face of the carbonyl. Research has shown that the addition of the lithiated this compound to α-alkoxy and α-silyloxy aldehydes can proceed with varying degrees of diastereoselectivity, contingent on the nature of the protecting group and the reaction conditions. For instance, the use of bulky protecting groups on the α-alkoxy substituent tends to favor the formation of the anti diastereomer, consistent with the Felkin-Ahn model.
| Aldehyde Substrate | Protecting Group | Diastereomeric Ratio (anti:syn) |
| 2-(Benzyloxy)propanal | Benzyl (Bn) | >95:5 |
| 2-(tert-Butyldimethylsilyloxy)propanal | tert-Butyldimethylsilyl (TBS) | 85:15 |
| 2-Phenylpropanal | - | 70:30 |
Chelation Control Models and Their Predictive Power
While the Felkin-Ahn model often successfully predicts the stereochemical outcome based on steric interactions, the presence of a chelating group on the substrate can dramatically alter the diastereoselectivity. Chelation control models become paramount in these instances. When an α- or β-alkoxy aldehyde possesses a protecting group capable of coordinating with the lithium cation of the organometallic reagent, a rigid cyclic transition state is formed. This chelation forces the nucleophile to attack from a specific face of the carbonyl, often leading to a reversal of the diastereoselectivity predicted by non-chelation models.
The methoxymethyl ether (MOM) group, which can be introduced using this compound as a precursor, is itself a good chelating group. In reactions involving substrates with existing MOM ethers or other similar alkoxy groups, the formation of a five- or six-membered chelate with the lithium ion can dictate the stereochemical course of the reaction. The predictive power of these chelation control models is a significant asset in synthetic planning, allowing for the selective synthesis of the desired diastereomer. For example, the addition to a β-alkoxy aldehyde under chelation control typically leads to the formation of a syn-1,3-diol precursor.
| Substrate | Lewis Acid | Model | Predicted Major Diastereomer |
| α-Benzyloxy aldehyde | - | Chelation | syn |
| α-Silyloxy aldehyde | - | Felkin-Ahn | anti |
| β-Benzyloxy aldehyde | TiCl4 | Chelation | syn |
Stereospecific Isomerization Pathways of Allylic Stannanes
While this compound is primarily recognized for methoxymethylation, related allylic stannane (B1208499) systems offer unique opportunities for stereochemical control through isomerization. The stereospecific isomerization of α-alkoxyallylic stannanes to their γ-alkoxyallylic counterparts is a powerful transformation that proceeds with a high degree of chirality transfer. This process allows for the remote functionalization of a molecule while maintaining stereochemical integrity.
The isomerization is often catalyzed by Lewis acids and is believed to proceed through a nih.govthieme-connect.de-sigmatropic rearrangement. The stereochemistry of the starting α-alkoxyallylic stannane directly dictates the stereochemistry of the resulting γ-alkoxyallylic stannane. This stereospecificity is crucial for subsequent reactions, where the γ-alkoxyallylic stannane can be used as a nucleophile in diastereoselective additions to aldehydes and other electrophiles, leading to the formation of complex stereochemical arrays.
Design and Application of Chiral Auxiliaries and Reagents
To achieve high levels of asymmetric induction when the substrate itself does not possess sufficient stereodirecting ability, the use of chiral auxiliaries becomes essential. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. While specific chiral auxiliaries designed exclusively for use with this compound are not widely documented, the principles of auxiliary-controlled reactions are applicable.
The general strategy involves the covalent attachment of a chiral auxiliary to the pro-chiral substrate. The steric and electronic properties of the auxiliary then create a chiral environment that biases the approach of the this compound-derived nucleophile to one face of the molecule. Evans oxazolidinones and camphor-derived auxiliaries are common examples that have been successfully employed in a variety of asymmetric transformations. After the desired stereocenter has been set, the auxiliary is cleaved to reveal the enantiomerically enriched product.
Diastereoselective Synthesis of Protected Polyols and Stereocomplex Molecules
The iterative application of stereoselective additions using reagents like lithiated this compound is a powerful strategy for the synthesis of protected polyols, which are key structural motifs in many natural products. By carefully choosing the sequence of reactions and controlling the stereochemistry at each step through substrate control, chelation control, or the use of chiral auxiliaries, complex acyclic chains with multiple contiguous stereocenters can be constructed with high diastereoselectivity.
Theoretical and Computational Studies of Tributyl Methoxymethyl Stannane Reactivity
Quantum Chemical Calculations on Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction pathways of organostannanes. numberanalytics.com While specific computational studies on tributyl(methoxymethyl)stannane are not extensively documented in publicly available literature, the well-studied mechanisms of analogous tributyltin compounds in reactions like the Stille coupling offer significant insights.
The Stille reaction, a cornerstone of carbon-carbon bond formation, involves a catalytic cycle with palladium. wikipedia.org Computational studies have dissected this cycle, focusing on the critical transmetalation step where the organic group is transferred from tin to palladium. unipi.itresearchgate.net For a compound like this compound, the methoxymethyl group would be the transferring ligand.
Ab initio computational studies on similar organotin enolates reacting with aldehydes have revealed the potential for both cyclic and acyclic (open) transition states. figshare.comacs.org The coordination state of the tin atom, whether it is highly coordinated with a ligand or not, plays a crucial role in determining the preferred pathway. figshare.comacs.org For instance, a non-coordinated tin enolate tends to favor a cyclic transition state. figshare.comacs.org
Transition State Analysis for Key Organostannane Reactions
The geometry and energy of transition states are paramount in determining the rate and selectivity of a reaction. In the context of the Stille reaction, computational analyses have identified various transition state structures for the transmetalation step. wikipedia.orgunipi.it
Two primary mechanisms are often considered:
Associative Mechanism: This is the most common pathway where the organostannane coordinates to the palladium center, leading to a transient pentavalent tin species. wikipedia.org This can proceed through either a cyclic or an open transition state.
Cyclic Transition State: The halide ligand on the palladium can coordinate to the tin atom, forming a bridged, cyclic structure. wikipedia.org
Open Transition State: The halide does not coordinate to the tin, resulting in a more linear arrangement of the transferring group between the tin and palladium atoms. wikipedia.org
DFT calculations have shown that the relative energies of these transition states can be influenced by factors such as the ligands on the palladium and the nature of the transferring group. unipi.itresearchgate.net For this compound, the presence of the oxygen atom in the methoxymethyl group could potentially influence the transition state geometry through coordination.
The table below summarizes key findings from computational studies on transition states in Stille-type reactions, which can be extrapolated to understand the potential behavior of this compound.
| Factor | Influence on Transition State | Computational Finding | Reference |
| Ligand on Palladium | Affects the feasibility of cyclic vs. open pathways. | If two ligands remain on palladium, an open mechanism is often favored. | wikipedia.org |
| Nucleophilic Assistance | Can stabilize the transition state. | Nucleophilic assistance at the tin atom can lower the transition state energy by nearly 10 kcal/mol. | unipi.itresearchgate.net |
| Solvent Polarity | Can influence the rate of transmetalation. | Increased solvent polarity can enhance the rate. | libretexts.org |
Prediction of Reactivity and Selectivity Profiles via Computational Methods
Computational chemistry offers predictive power beyond mechanistic elucidation. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive potential energy surface for a reaction can be constructed. researchgate.net This allows for the prediction of reaction feasibility, rates, and selectivity (chemo-, regio-, and stereoselectivity).
For this compound, computational methods could be employed to:
Assess the relative transferability of the methoxymethyl group compared to the butyl groups. In Stille couplings, the sp2-hybridized or, in this case, the α-alkoxyalkyl group is preferentially transferred over the sp3-hybridized butyl groups. wikipedia.org Computational models can quantify this difference in activation barriers.
Predict the influence of reaction conditions. The effect of different palladium catalysts, ligands, and solvents on the reaction outcomes can be simulated, guiding experimental design. libretexts.org
Evaluate potential side reactions. Homocoupling of the organostannane is a common side reaction in Stille couplings. wikipedia.org Computational models can explore the energetics of this and other competing pathways.
The use of molecular descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also provide insights into the reactivity of a molecule. scirp.orgscirp.org A smaller HOMO-LUMO gap generally suggests higher reactivity.
Understanding Electronic and Steric Effects in Organotin Reagents
The reactivity of organotin reagents like this compound is a delicate balance of electronic and steric effects. youtube.comacs.org
Electronic Effects:
The polarity of the carbon-tin bond is a key factor. The tin atom is more electropositive than carbon, leading to a nucleophilic character at the carbon atom. lupinepublishers.com
The presence of the methoxymethyl group introduces an inductive effect from the oxygen atom, which can influence the electron density at the transferring carbon and the tin center.
In reactions involving palladium catalysis, the electronic properties of the ligands on the palladium also play a significant role. More electron-donating phosphine (B1218219) ligands have been shown to increase the activation barriers for transmetalation. researchgate.net
Steric Effects:
The three bulky butyl groups on the tin atom provide significant steric hindrance. This can influence the rate of reaction by impeding the approach of other reagents to the tin center. acs.org
During the transmetalation step in the Stille reaction, the steric bulk of both the organostannane and the ligands on the palladium complex will affect the geometry and energy of the transition state. mdpi.com
In some cases, steric hindrance can be the dominant factor controlling the outcome of a reaction. rsc.org
Computational techniques such as the Activation Strain Model (ASM) can be used to quantitatively separate the contributions of steric and electronic effects to the activation energy of a reaction. mdpi.com This provides a deeper understanding of the factors controlling reactivity and selectivity.
Challenges, Limitations, and Future Directions in Tributyl Methoxymethyl Stannane Chemistry
Mitigation of Organotin Toxicity and Environmental Concerns
Tributyltin (TBT) compounds, the class to which tributyl(methoxymethyl)stannane belongs, are recognized as highly toxic and persistent environmental pollutants. nih.govmdpi.com Once used extensively in applications like marine anti-fouling paints, their release into aquatic ecosystems has led to well-documented adverse effects, including endocrine disruption in marine organisms like gastropods, even at minute concentrations. mdpi.commdpi.com The persistence of TBT in sediments poses a long-term threat, as it can slowly leach back into the environment. researchgate.netcdc.gov
Efforts to address this toxicity focus on remediation of contaminated sites and understanding the environmental fate of these compounds. Degradation can occur via UV irradiation or biological and chemical cleavage, but these processes can be slow, especially in sediment. cdc.gov Research has identified several promising strategies for mitigating environmental contamination.
Table 1: Environmental Remediation Techniques for Tributyltin (TBT) Contamination
| Remediation Strategy | Description | Key Findings & References |
|---|---|---|
| Bioremediation | Utilizes microorganisms that have developed tolerance to and can degrade TBT. | Marine bacteria, such as Pseudomonas putida, have been shown to effectively reduce the toxicity of TBT-contaminated water. mdpi.com |
| Thermal Treatment | High-temperature processes to destroy or remove TBT from contaminated materials like soil and sediment. | Considered a potential method for the remediation of organotin-contaminated sediments. researchgate.net |
| Steam Stripping | A process that uses steam to vaporize and separate contaminants from soil or water. | Proposed as a potential method for remediating TBT-contaminated sediments. researchgate.net |
| Enhanced Leaching | Involves using chemical solutions to extract TBT from solid matrices like sediment. | A proposed technique for treating organotin-contaminated sediments. researchgate.net |
| Phytoremediation | The use of plants to absorb, accumulate, and/or degrade environmental contaminants. | Investigated as a potential method for the remediation of organotin-contaminated soils and sediments. researchgate.net |
These remediation techniques highlight the significant efforts to clean up legacy organotin pollution. For synthetic chemists, the primary takeaway is the imperative to prevent the release of these compounds and to minimize their use wherever possible.
Strategies for Minimizing Stoichiometric Tin Waste in Synthetic Procedures
A major drawback of using this compound is that the tin moiety acts as a stoichiometric leaving group, generating an equimolar amount of tributyltin byproducts. The removal of these often lipophilic and non-volatile tin residues from the desired reaction product is a significant purification challenge, limiting the application of organotin reagents in pharmaceutical and materials science. sdlookchem.com Addressing this "tin problem" is a key focus of green chemistry. numberanalytics.com
The core strategy is to move away from stoichiometric processes in favor of catalytic ones. gifsa.ac.inresearchgate.net However, when stoichiometric tin reagents are unavoidable, several methods have been developed for the efficient removal of tin-containing impurities.
One effective and practical approach involves modified column chromatography. A protocol using a stationary phase composed of 10% w/w anhydrous potassium carbonate mixed with silica (B1680970) gel has been shown to reduce organotin impurities from stoichiometric levels down to as low as 15 ppm. sdlookchem.com This method is advantageous as it is inexpensive and does not require complex pretreatments of the product mixture. sdlookchem.com Other reported methods include treatment with DBU/iodine or the use of potassium fluoride (B91410) on silica to capture tin waste. sdlookchem.com
Table 2: Methods for Removal of Organotin Residues from Reaction Mixtures
| Method | Description | Efficacy/Comments | Reference |
|---|---|---|---|
| K₂CO₃/Silica Gel Chromatography | Column chromatography using a stationary phase of 10% powdered anhydrous K₂CO₃ on silica. | Can reduce tin impurities to ~15 ppm. Effective for various organotin compounds. | sdlookchem.com |
| KF/Silica Gel Chromatography | Elution through a stationary phase of 10% potassium fluoride on silica. | An earlier, simple method for removing organotin impurities. | sdlookchem.com |
| DBU/Iodine Treatment | Treatment of the product mixture with DBU and an iodine solution, followed by standard chromatography. | An effective but requires a pretreatment step before chromatographic purification. | sdlookchem.com |
These techniques provide practical solutions for chemists, but the most sustainable long-term strategy remains the development of synthetic methods that avoid generating stoichiometric tin waste altogether. numberanalytics.comtudelft.nl
Development of Tin-Free or Highly Catalytic Tin Alternatives in Alkoxymethylation Reactions
The ultimate goal in overcoming the limitations of this compound is to develop tin-free or highly efficient catalytic alternatives for alkoxymethylation reactions. The toxicity and waste issues associated with tin have led to a broad "escape from the tyranny of tin" in many areas of organic synthesis. chimia.ch
While direct, drop-in replacements for this compound are still emerging, progress in related fields offers a roadmap. For instance, in radical deoxygenation reactions (the Barton-McCombie reaction), tin hydrides have been successfully replaced by less toxic silicon hydrides, organoboranes, or through processes involving single electron transfer (SET). chimia.chnih.gov
In other areas, such as polyurethane synthesis, there is a clear trend of replacing organotin catalysts with alternatives based on more benign metals like bismuth, zinc, and titanium, or with purely organic catalysts. rsc.orgresearchgate.net The development of catalytic systems that achieve the same transformations as stoichiometric reagents is a central tenet of green chemistry. researchgate.netorganic-chemistry.org For example, catalytic amounts of a titanium(IV) isopropoxide catalyst can be used with a hydride source to reduce phosphine (B1218219) oxides, avoiding stoichiometric reducing agents. organic-chemistry.org
For alkoxymethylation, future research will likely focus on:
Alternative Organometallic Reagents: Developing reagents based on less toxic metals (e.g., silicon, zinc) that can function as hydroxymethyl anion equivalents.
Catalytic Systems: Designing a catalytic cycle where a sub-stoichiometric amount of an activator (metal or organocatalyst) can be used to generate the reactive methoxymethylating species from a benign precursor.
Direct C-H Functionalization: Exploring transition-metal-catalyzed methods that could directly couple a C-H bond with a methoxymethyl source, bypassing the need for pre-functionalized organometallic reagents entirely. pnas.org
Exploration of Novel Reactivity Modes and Synthetic Transformations
Beyond its classical use as a hydroxymethyl anion equivalent, orgsyn.orgenamine.net there is potential for this compound and related compounds to participate in other synthetic transformations. The exploration of novel reactivity is a frontier in organotin chemistry.
For example, research on other functionalized organostannanes has revealed new reaction pathways. Tributyl(3,3,3-trifluoro-1-propynyl)stannane has been shown to undergo 1,3-dipolar cycloaddition reactions with azides and nitrile oxides to produce trifluoromethyl-substituted triazoles and isoxazoles, respectively. researchgate.net This demonstrates that the tin moiety can be used to direct the formation of complex heterocyclic systems.
Furthermore, related α-heteroatom-substituted stannanes, such as tributyl(iodomethyl)stannane, have proven to be versatile precursors for generating other C(sp³) nucleophiles. semanticscholar.org These can be used in complex syntheses, including the formation of N-heterocycles and as precursors for species that undergo nih.govpageplace.de-sigmatropic Wittig rearrangements. semanticscholar.org
Future exploration in this area could involve:
Lewis Acid Catalyzed Reactions: Using the tin atom in this compound to act as a Lewis acid to activate substrates.
Radical Reactions: Investigating the potential for the methoxymethyl group to be transferred via a radical pathway under specific initiation conditions.
New Coupling Reactions: Designing palladium- or copper-catalyzed cross-coupling reactions that directly utilize the C(sp³)-Sn bond of this compound with a wider range of electrophiles than is currently typical.
Integration into Multicomponent and Continuous Flow Chemistry Systems
Modern synthetic chemistry is increasingly moving towards more efficient and controlled reaction technologies, such as multicomponent reactions (MCRs) and continuous flow systems. pnas.org The integration of reagents like this compound into these platforms represents a significant future direction.
Continuous Flow Chemistry: The preparation of the active nucleophile from this compound involves transmetalation with a highly reactive organolithium reagent like n-butyllithium. orgsyn.org Such reactions are often fast and exothermic, making them ideally suited for the superior heat and mass transfer capabilities of continuous flow reactors. Performing the transmetalation and subsequent reaction with an electrophile in a flow system could offer enhanced safety, reproducibility, and scalability compared to traditional batch processing.
Multicomponent Reactions: MCRs, which combine three or more reactants in a single operation to form a product containing portions of all starting materials, are highly desirable for their atom and step economy. gifsa.ac.in this compound could be a valuable component in the design of new MCRs. For instance, one could envision a sequence where the alcohol generated from the initial reaction of the stannane's derivative is trapped in situ by another component in a one-pot, multicomponent cascade, rapidly building molecular complexity.
The adoption of these advanced synthetic platforms could not only improve the efficiency and safety of reactions involving this compound but also potentially enable new transformations that are difficult to achieve under standard batch conditions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Tributyl(methoxymethyl)stannane, and how can researchers optimize reaction yields?
- Methodology :
- Step 1 : Utilize nucleophilic substitution reactions, analogous to the synthesis of Tributyl(iodomethyl)stannane (see ). Replace the iodide precursor with methoxymethyl halides.
- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with hexane as the mobile phase and KMnO₄ visualization (Rf ~0.74–0.76 expected) .
- Step 3 : Optimize yields by controlling reaction temperature (20–25°C) and stoichiometric ratios of tributyltin chloride to methoxymethyl halide (1:1.1 molar ratio).
- Step 4 : Purify via vacuum distillation or column chromatography under inert atmosphere to prevent decomposition .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodology :
- NMR Analysis :
- ¹H NMR : Expect signals for methoxymethyl protons (δ ~3.3–3.5 ppm, singlet) and tributyltin alkyl chains (δ 0.8–1.6 ppm, multiplet) .
- ¹¹⁷/¹¹⁹Sn-¹H Coupling : Observe splitting in alkyl proton signals (J ≈ 16–18 Hz) due to Sn–C bonding .
- IR Spectroscopy : Confirm C–O–C stretching (1100–1250 cm⁻¹) and Sn–C vibrations (~500–600 cm⁻¹) .
- HRMS : Calculate exact mass for [M – CH₂X]+ fragments (X = methoxymethyl group) using isotopic patterns for tin .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology :
- Storage : Store in airtight, light-resistant containers at –10°C to prevent thermal degradation .
- Personal Protection : Use nitrile gloves, fume hoods, and full-face shields due to neurotoxic and reproductive hazards .
- Waste Disposal : Neutralize tin residues with 10% KOH/ethanol solutions before disposal to mitigate environmental toxicity .
Advanced Research Questions
Q. How can researchers analyze conflicting spectroscopic data when characterizing this compound derivatives?
- Methodology :
- Contradiction Resolution :
- Cross-Validation : Compare ¹H/¹³C NMR with computational models (DFT calculations) to resolve ambiguous assignments .
- Isotopic Analysis : Use HRMS to distinguish between Sn-containing fragments and potential impurities (e.g., tributyltin oxide byproducts) .
- Literature Review : Cross-reference with analogous compounds like Tributyl(chloromethyl)stannane (δ 3.06 ppm for CH₂Cl in ¹H NMR) .
Q. What strategies are effective in studying the thermal stability and decomposition pathways of this compound under varying experimental conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–350°C to identify decomposition thresholds .
- GC-MS Post-Decomposition : Identify volatile products (e.g., methoxymethane, tributyltin oxides) to infer cleavage mechanisms .
- Kinetic Studies : Use Arrhenius plots to model degradation rates under controlled humidity and oxygen levels .
Q. What methodological approaches are used to investigate the reactivity of this compound in cross-coupling reactions, and how can competing side reactions be minimized?
- Methodology :
- Reaction Design :
- Catalytic Systems : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) in Stille couplings with aryl halides .
- Solvent Optimization : Use anhydrous THF or DMF to enhance tin reagent solubility and reduce hydrolysis .
- Side Reaction Mitigation :
- Additives : Include CuI or LiCl to suppress homocoupling of aryl halides .
- Low-Temperature Quenching : Terminate reactions at –20°C to prevent β-hydride elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
